6-Bromo-5-methoxypicolinaldehyde
Description
6-Bromo-5-methoxypicolinaldehyde (CAS: 329217-74-5) is a brominated pyridine derivative featuring a methoxy group at position 5 and an aldehyde functional group at position 2 of the pyridine ring. Its molecular formula is C₇H₆BrNO₂, with a molecular weight of 216.04 g/mol. This compound is structurally characterized by:
- Bromine at position 6: Enhances steric and electronic effects, influencing reactivity.
- Methoxy group at position 5: An electron-donating substituent that modulates electronic density and reaction pathways.
- Aldehyde at position 2: A reactive site for nucleophilic additions or condensations, enabling derivatization into oximes, hydrazones, or other intermediates .
It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing heterocyclic compounds.
Properties
IUPAC Name |
6-bromo-5-methoxypyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USVQCSLXWUKOGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624092 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329217-74-5 | |
| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Vilsmeier-Haack Reaction
This method involves treating 5-methoxypicoline with phosphorus oxychloride and dimethylformamide (DMF) to introduce an aldehyde group at the 6-position:
- Reagents: Phosphorus oxychloride, DMF.
- Conditions: Heating at reflux temperature.
This method can yield derivatives that can be further brominated to form 6-Bromo-5-methoxypicolinaldehyde.
Suzuki-Miyaura Coupling
For more complex syntheses, the aldehyde can be converted into a boronic ester followed by coupling with aryl halides:
This method allows for further diversification of the compound by attaching different aryl groups.
Characterization Techniques
The synthesized compound is characterized using various analytical techniques:
| Technique | Key Features |
|---|---|
| NMR Spectroscopy | Aldehyde proton at δ ~9.8–10.2 ppm; methoxy group at δ ~3.8–4.0 ppm |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 217.0 |
| FT-IR Spectroscopy | C=O stretch around ~1700 cm⁻¹; C-Br absorption at ~550 cm⁻¹ |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 6-Bromo-5-methoxypicolinaldehyde can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.
Substitution: The bromine atom can be substituted with various nucleophiles in reactions such as Suzuki-Miyaura coupling, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions, with boronic acids or esters as the nucleophiles.
Major Products Formed:
Oxidation: Formation of 6-Bromo-5-methoxypicolinic acid.
Reduction: Formation of 6-Bromo-5-methoxypicolinyl alcohol.
Substitution: Formation of various substituted picolinaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
6-Bromo-5-methoxypicolinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine:
In medicinal chemistry, this compound can be used to synthesize potential pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry:
In the chemical industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its role as a building block in organic synthesis makes it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of 6-Bromo-5-methoxypicolinaldehyde depends on its specific application. In organic synthesis, its reactivity is primarily due to the presence of the aldehyde group and the bromine atom, which can participate in various chemical reactions. In biological systems, if used as a drug or drug precursor, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through covalent or non-covalent interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The following table summarizes the closest analogs of 6-Bromo-5-methoxypicolinaldehyde, highlighting substituent positions, functional groups, and similarity scores:
| Compound Name | CAS Number | Substituent Positions | Functional Group | Similarity Score |
|---|---|---|---|---|
| This compound | 329217-74-5 | 6-Br, 5-OMe | Aldehyde (position 2) | 1.00 (Reference) |
| 6-Bromo-4-methoxypicolinic acid | 1060805-13-1 | 6-Br, 4-OMe | Carboxylic acid | 0.81 |
| 5-Methoxy-2-pyridinecarboxylic acid | 29082-92-6 | 5-OMe | Carboxylic acid | 0.80 |
| 6-Bromo-3-methoxypicolinic acid | 1256810-26-0 | 6-Br, 3-OMe | Carboxylic acid | 0.78 |
| 5-Bromo-6-methylpicolinic acid | 870997-85-6 | 5-Br, 6-Me | Carboxylic acid | 0.84 |
| 6-Bromo-5-fluoropicolinic acid | 1189513-55-0 | 6-Br, 5-F | Carboxylic acid | 0.76 |
| 3-Bromo-5-(trifluoromethyl)picolinic acid | 959245-76-2 | 3-Br, 5-CF₃ | Carboxylic acid | 0.75 |
Analysis of Substituent Effects
Positional Isomerism
- Methoxy Group Position : Moving the methoxy group from position 5 (reference compound) to 4 (CAS 1060805-13-1) reduces similarity to 0.81 due to altered electronic effects and steric interactions .
- Bromine Position : In 6-Bromo-3-methoxypicolinic acid (CAS 1256810-26-0), bromine at position 3 lowers similarity (0.78) by disrupting the electronic balance critical for reactivity .
Functional Group Variations
- Aldehyde vs. Carboxylic Acid : Carboxylic acid derivatives (e.g., 5-Methoxy-2-pyridinecarboxylic acid, CAS 29082-92-6) exhibit lower similarity (0.80) due to reduced reactivity in nucleophilic additions compared to aldehydes .
- Electron-Withdrawing Substituents : Fluorine (CAS 1189513-55-0) or trifluoromethyl groups (CAS 959245-76-2) decrease similarity (0.76–0.75) by introducing strong electron-withdrawing effects, contrasting with the electron-donating methoxy group .
Methyl vs. Methoxy Groups
- 5-Bromo-6-methylpicolinic acid (CAS 870997-85-6) shows a high similarity (0.84) due to comparable steric profiles, but the methyl group’s weaker electron-donating capacity limits its utility in reactions requiring electronic modulation .
Biological Activity
6-Bromo-5-methoxypicolinaldehyde (CAS No. 329217-74-5) is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the chemical formula C₇H₆BrNO₂ and a molecular weight of 216.03 g/mol. Its structure features a bromine atom at the 6-position and a methoxy group at the 5-position of the picolinaldehyde framework, which is derived from pyridine. This unique arrangement contributes to its distinctive chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group are crucial for binding to these targets, influencing various biochemical pathways. Notably, it has been identified as a potential enzyme inhibitor , modulating enzyme activity by binding to active sites on target enzymes.
Key Mechanisms:
- Enzyme Inhibition : It binds selectively to certain enzymes, potentially leading to therapeutic applications.
- Receptor Interaction : The compound may act on specific receptors, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antitumor Activity : Preliminary studies suggest it may have antitumor properties, acting on tubulin similar to other bromo-substituted compounds .
- Inhibition of Glycogen Synthase Kinase-3 (GSK-3) : This kinase is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds structurally related to this compound have shown inhibitory effects on GSK-3 .
- Potential Neuroprotective Effects : Due to its interactions with acetylcholinesterase (AChE), it may offer protective effects against organophosphate poisoning, suggesting potential use in neurodegenerative disease treatments .
Case Studies and Experimental Data
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 6-Bromo-3-methoxypicolinaldehyde | 0.74 | Different substitution pattern affecting reactivity |
| 5-Bromo-3-(dimethylamino)picolinaldehyde | 0.78 | Presence of dimethylamino group alters solubility |
| 6-Bromo-4-methoxypicolinic acid | 0.73 | Carboxylic acid functionality enhances solubility |
The positioning of functional groups significantly influences the compound's reactivity and biological interactions compared to its analogs.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are essential for confirming the structure of 6-Bromo-5-methoxypicolinaldehyde?
- Methodological Answer :
- 1H/13C NMR : Identify the aldehyde proton (δ ~9.5–10.5 ppm) and aromatic protons influenced by bromo and methoxy substituents. Methoxy groups typically appear at δ ~3.8–4.0 ppm.
- IR Spectroscopy : Confirm the aldehyde C=O stretch (ν ~1700–1720 cm⁻¹) and C-Br vibrations (ν ~550–650 cm⁻¹).
- Mass Spectrometry (MS) : Verify the molecular ion peak (expected m/z ~215–217 for [M]⁺, accounting for bromine isotopic patterns).
- Cross-Validation : Compare data with structurally analogous compounds like 5-Bromo-3-methoxypicolinaldehyde (CAS 1087659-24-2), which shares similar substituent effects .
Q. What synthetic precursors are commonly used for this compound, and how can yields be optimized?
- Methodological Answer :
- Precursors : Start with pyridine derivatives like 5-methoxypicolinaldehyde, followed by regioselective bromination. Alternatively, brominate first and introduce methoxy via nucleophilic substitution.
- Optimization Strategies :
- Use anhydrous conditions to prevent hydrolysis of intermediates.
- Employ directing groups (e.g., boronic acids) to enhance regioselectivity, as seen in Suzuki couplings for pyridine derivatives .
- Monitor reaction progress via thin-layer chromatography (TLC) or HPLC to isolate intermediates .
Q. How do electronic effects of substituents influence the reactivity of the aldehyde group in this compound?
- Methodological Answer :
- Electronic Environment : The electron-withdrawing bromo group and electron-donating methoxy group create a polarized pyridine ring, directing electrophilic attacks to specific positions.
- Experimental Validation : Perform kinetic studies under varying pH conditions or use computational tools (e.g., DFT) to map electrostatic potential surfaces and predict reactivity .
Advanced Research Questions
Q. How can researchers resolve contradictory reports on the stability of this compound under basic vs. acidic conditions?
- Methodological Answer :
- Systematic Replication : Reproduce conflicting studies while controlling variables (e.g., solvent purity, temperature).
- In-Situ Monitoring : Use real-time NMR or IR to track degradation pathways. For example, highlights anaerobic transformations of halogenated aldehydes, suggesting oxygen-free environments may stabilize the compound .
- Meta-Analysis : Cross-reference databases like Reaxys or PubChem to identify consensus data on analogous compounds .
Q. What strategies minimize dehalogenation during functionalization of this compound?
- Methodological Answer :
- Catalyst Selection : Avoid palladium catalysts in cross-couplings unless using bulky ligands (e.g., SPhos) to suppress β-hydride elimination.
- Mild Conditions : Use low temperatures and non-reductive solvents (e.g., DMF instead of THF).
- Protective Groups : Temporarily mask the aldehyde (e.g., as an acetal) to prevent unwanted side reactions during bromine retention steps .
Q. How can computational methods predict regioselectivity in nucleophilic additions to this compound?
- Methodological Answer :
- DFT Calculations : Compute Fukui indices or local softness to identify electrophilic hotspots. For example, ’s boronic acid derivatives demonstrate how substituents direct coupling reactions .
- Molecular Dynamics (MD) : Simulate solvent effects on transition states to optimize reaction conditions.
- Validation : Compare computational predictions with experimental outcomes from model reactions (e.g., Grignard additions) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?
- Methodological Answer :
- Sensitivity Analysis : Test how minor changes (e.g., reagent purity, stirring rate) affect yields.
- Resource Cross-Check : Use multi-database validation (e.g., PubChem, Reaxys) to identify outliers, as done in ’s synthetic route predictions .
- Iterative Refinement : Adopt a cyclical approach to experimental design, adjusting parameters based on interim results, akin to qualitative research methodologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
